molecular formula C24H28N4O3S B3952803 1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine

1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine

Cat. No.: B3952803
M. Wt: 452.6 g/mol
InChI Key: CGZLDUXWKUIEAM-UHFFFAOYSA-N
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Description

1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a phthalazine core, substituted with a piperidin-1-ylsulfonyl group and a morpholin-4-yl group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine typically involves multiple steps, starting from readily available starting materials. One common approach involves the preparation of key intermediates such as 4-(piperidin-1-ylsulfonyl)aniline and 4-(morpholin-4-ylsulfonyl)aniline . These intermediates are then subjected to further reactions, including acylation and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as chloroacetyl chloride .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions to improve yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Methyl-3-(piperidin-1-ylsulfonyl)phenyl]-4-(morpholin-4-yl)phthalazine is unique due to its combination of a phthalazine core with piperidin-1-ylsulfonyl and morpholin-4-yl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

4-[4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)phthalazin-1-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O3S/c1-18-9-10-19(17-22(18)32(29,30)28-11-5-2-6-12-28)23-20-7-3-4-8-21(20)24(26-25-23)27-13-15-31-16-14-27/h3-4,7-10,17H,2,5-6,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGZLDUXWKUIEAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)N4CCOCC4)S(=O)(=O)N5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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